

Pyr3: A Technical Guide to a Selective TRPC3 Inhibitor

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Compound of Interest

Compound Name: Pyr3

Cat. No.: B610349

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This in-depth technical guide provides a comprehensive overview of **Pyr3**, a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. This document details its core properties, mechanism of action, and established experimental applications, offering a valuable resource for researchers in pharmacology and drug discovery.

Core Properties of Pyr3

Pyr3, a pyrazole compound, has been identified as a potent and selective antagonist of the TRPC3 channel.^[1] Its physicochemical properties are summarized in the table below.

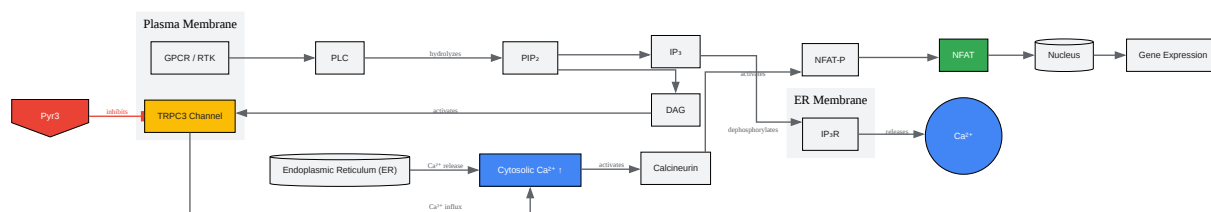
Property	Value	Reference
CAS Number	1160514-60-2	^[1]
Molecular Weight	456.63 g/mol	^[1]
Molecular Formula	C ₁₆ H ₁₁ Cl ₃ F ₃ N ₃ O ₃	^[1]

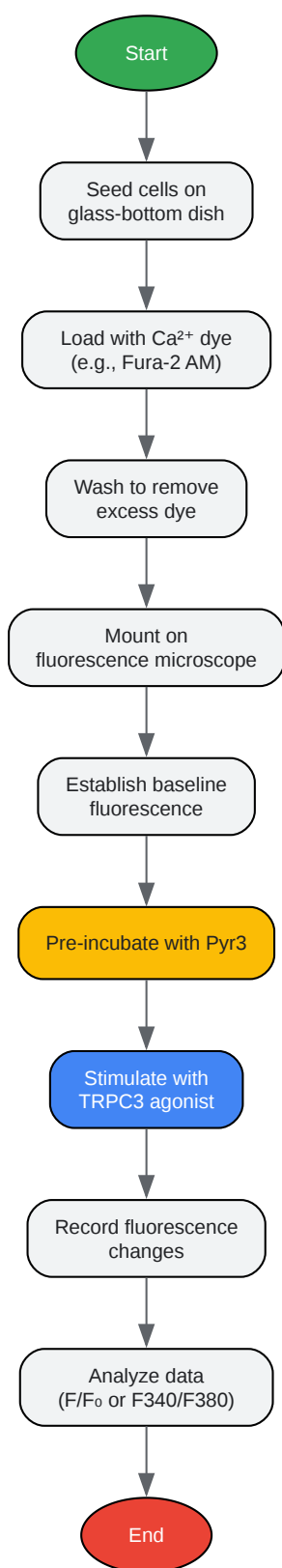
Mechanism of Action and Signaling Pathways

Pyr3 exerts its biological effects through the selective and direct inhibition of TRPC3 channels. ^[1] TRPC3 channels are non-selective cation channels that play a crucial role in calcium (Ca²⁺) signaling pathways following the activation of phospholipase C (PLC) coupled receptors.

The binding of an agonist to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) activates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytoplasm. This depletion of ER Ca²⁺ stores, along with the action of DAG, activates TRPC3 channels located on the plasma membrane, resulting in an influx of extracellular Ca²⁺.

Pyr3 directly blocks this TRPC3-mediated Ca²⁺ influx.[\[1\]](#) This inhibition of cytoplasmic Ca²⁺ elevation subsequently affects downstream signaling cascades, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. Elevated intracellular Ca²⁺ activates the phosphatase calcineurin, which dephosphorylates NFAT, allowing its translocation to the nucleus to regulate gene expression. By blocking Ca²⁺ entry through TRPC3, **Pyr3** effectively suppresses NFAT activation.[\[1\]](#)





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References

- 1. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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